molecular formula C8H10N2O2 B12955336 6-Methoxy-5-methylnicotinamide

6-Methoxy-5-methylnicotinamide

Katalognummer: B12955336
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: DMDOSRPTCCRLMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-5-methylnicotinamide is an organic compound belonging to the nicotinamide family It is characterized by the presence of a methoxy group at the 6th position and a methyl group at the 5th position of the nicotinamide ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-methylnicotinamide typically involves the methylation of nicotinic acid or its derivatives. One common method is the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the corresponding methyl ester. This ester is then subjected to further methylation using methyl iodide under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-5-methylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted nicotinamide derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-5-methylnicotinamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Methoxy-5-methylnicotinamide involves its interaction with various molecular targets and pathways. It is believed to act as a precursor for nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. By influencing NAD+ levels, it can affect various metabolic pathways, including those involved in energy production, DNA repair, and cell signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methylnicotinamide: Similar structure but lacks the methoxy group.

    1-Methylnicotinamide: Methyl group at the 1st position instead of the 5th position.

    Nicotinamide: Parent compound without any methyl or methoxy substitutions.

Uniqueness

6-Methoxy-5-methylnicotinamide is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C8H10N2O2

Molekulargewicht

166.18 g/mol

IUPAC-Name

6-methoxy-5-methylpyridine-3-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-5-3-6(7(9)11)4-10-8(5)12-2/h3-4H,1-2H3,(H2,9,11)

InChI-Schlüssel

DMDOSRPTCCRLMR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1OC)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.